1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene CAS 958027-93-5
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene CAS 958027-93-5
An In-Depth Technical Guide to 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS 958027-93-5): A Keystone Building Block in Modern Drug Discovery
Abstract
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is a specialized bifunctional organic molecule that has emerged as a significant building block for drug discovery and medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, and applications. The molecule uniquely combines a reactive bromoethyl group, ideal for nucleophilic substitution and fragment extension, with a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore known to enhance key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the scientific rationale behind its use, proposed synthetic methodologies, and its strategic role in the construction of novel therapeutic agents.
The Strategic Imperative of Fluorinated Moieties in Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[4][5] Among these, the trifluoromethoxy (-OCF₃) group has gained prominence for its ability to profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profile of a lead compound.[1][2][3]
Key Physicochemical Contributions of the Trifluoromethoxy Group:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][6] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[6]
-
Lipophilicity Modulation: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets on biological targets.[1][3] It allows for fine-tuning of a compound's partition coefficient (logP) to optimize permeability and bioavailability.[3]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[7]
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is designed to deliver these advantages in a synthetically accessible package. The bromoethyl side chain provides a reactive handle for chemists to covalently link this valuable fluorinated scaffold to a wide array of molecular cores.
Physicochemical Properties and Characterization
The structural and electronic properties of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene dictate its reactivity and utility.
| Property | Value | Source |
| CAS Number | 958027-93-5 | - |
| Molecular Formula | C₉H₈BrF₃O | [8] |
| Molecular Weight | 269.06 g/mol | - |
| Monoisotopic Mass | 267.97107 Da | [8] |
| Predicted XlogP | 4.1 | [8] |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CCBr | [8] |
| InChIKey | RZHWLCIKYSVRGJ-UHFFFAOYSA-N | [8] |
The trifluoromethoxy group is a powerful electron-withdrawing substituent. This deactivates the aromatic ring towards electrophilic aromatic substitution and generally directs incoming electrophiles to the meta positions (relative to itself).[9][10] This deactivation is a crucial consideration for any planned modifications to the aromatic core.
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes are conceivable, a robust and logical pathway to 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene can be proposed starting from commercially available precursors. The following workflow is based on established and reliable organic transformations.
Caption: Proposed multi-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the aniline (A) to a diazonium salt (B) is a classic transformation that turns the amino group into a versatile leaving group, paving the way for carbon-carbon bond formation.
-
Acylation: A radical-mediated acylation using glyoxal and an oxidant provides a method to install the required two-carbon acetyl group onto the ring, forming the α-hydroxy ketone (C). This is an efficient way to build the core carbon skeleton.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone in (C) to a secondary alcohol without affecting the aromatic ring or the trifluoromethoxy group, yielding the diol (D).
-
Hydrogenolysis: Catalytic hydrogenation is employed to selectively cleave the benzylic C-O bond of the secondary alcohol in (D). This step is crucial for reducing the scaffold to the desired phenylethanol structure (E). The choice of a palladium catalyst (Pd/C) is standard for such deoxygenations.
-
Bromination: The final step converts the primary alcohol (E) into the target alkyl bromide (F). Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary alcohols to bromides via an SN2 mechanism, ensuring high yield and minimal side products.
Exemplary Protocol: Bromination of 2-(3-(Trifluoromethoxy)phenyl)ethan-1-ol
This protocol describes the final, critical step of the synthesis.
Objective: To convert the primary alcohol intermediate into the final bromoethyl product with high fidelity.
Methodology:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(3-(trifluoromethoxy)phenyl)ethan-1-ol (1.0 eq) and anhydrous diethyl ether (Et₂O) (approx. 0.2 M concentration).
-
Inert Atmosphere: The system is purged with dry nitrogen, and a positive pressure is maintained throughout the reaction.
-
Cooling: The reaction flask is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with PBr₃.
-
Reagent Addition: Phosphorus tribromide (PBr₃) (0.4 eq, to account for the three bromide ions per molecule) dissolved in a small amount of anhydrous Et₂O is added dropwise via the dropping funnel over 30 minutes. The slow addition rate prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted twice with Et₂O. The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene as a pure product.
Core Applications in Drug Development
The primary utility of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene is as a versatile intermediate for introducing the 3-(trifluoromethoxy)phenethyl moiety into drug candidates. The bromoethyl group is an excellent electrophile for reactions with a wide range of nucleophiles.
Caption: Core synthetic application via nucleophilic substitution.
This reaction is particularly powerful for the synthesis of novel amines, which are prevalent in centrally active agents. The phenethylamine scaffold is a well-established pharmacophore in neuroscience drug discovery.[11] By using this building block, medicinal chemists can rapidly generate libraries of compounds with enhanced metabolic stability and optimized lipophilicity for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[11]
Representative Protocol: Synthesis of a Tertiary Amine
Objective: To demonstrate the utility of the title compound in forming a C-N bond, a key transformation in pharmaceutical synthesis.
Methodology:
-
Reagents: To a solution of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) is added a secondary amine (e.g., piperidine, 1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Rationale: The base is essential to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction to completion. Acetonitrile is an excellent solvent for SN2 reactions.
-
Heating: The reaction mixture is heated to 60-80 °C and stirred until TLC analysis indicates complete consumption of the starting bromide.
-
Workup: After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified via column chromatography to yield the desired tertiary amine.
Safety, Handling, and Storage
As an alkyl bromide, 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for this class of chemicals apply.
-
Handling: Use in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][15] Keep away from strong oxidizing agents, bases, and sources of ignition.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation or other symptoms persist.
Conclusion
1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene stands as a high-value, strategically designed building block for modern medicinal chemistry. It provides an efficient vehicle for incorporating the pharmacokinetically advantageous trifluoromethoxy group into complex molecular architectures. Its well-defined reactivity, centered on the bromoethyl handle, allows for predictable and high-yielding transformations, accelerating the discovery and development of next-generation therapeutics. For drug development professionals, this reagent represents a powerful tool to overcome common challenges in metabolic stability and bioavailability, ultimately enabling the creation of safer and more effective medicines.
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